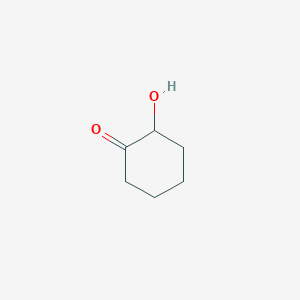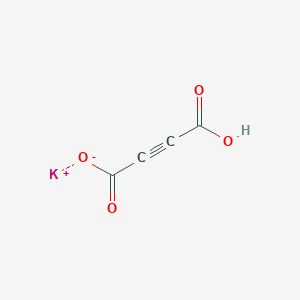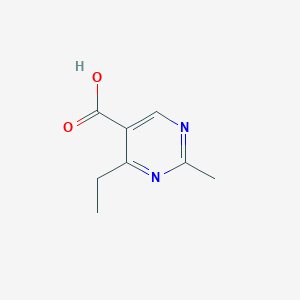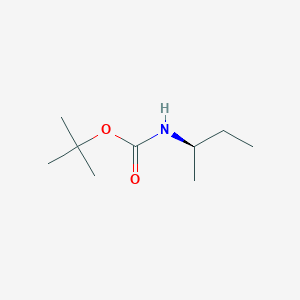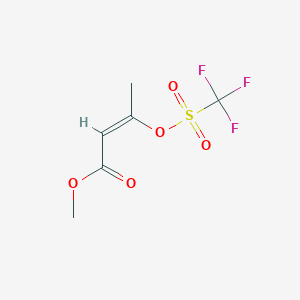
Methyl 3-(trifluoromethylsulfonyloxy)crotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(trifluoromethylsulfonyloxy)crotonate, also known as TMS-methyl crotonate, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. This compound is widely used in various scientific research applications, including drug discovery, chemical synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activities
Chemical Constituents from Croton Species
Croton species are known for their diverse chemical constituents, including diterpenoids, which exhibit a broad spectrum of bioactivities such as cytotoxic, anti-inflammatory, and antifungal properties. These findings highlight the potential of Croton species-derived compounds in medicinal chemistry and drug discovery, suggesting a possible area of application for Methyl 3-(trifluoromethylsulfonyloxy)crotonate in exploring novel therapeutic agents (Xu, Liu, & Liang, 2018).
Trifluoromethanesulfonic Acid in Organic Synthesis
The application of trifluoromethanesulfonic acid (TfOH) in organic synthesis, particularly in electrophilic aromatic substitution reactions and the formation of carbon–carbon bonds, underscores the utility of trifluoromethylsulfonyl derivatives in facilitating complex organic reactions. This review suggests that compounds like this compound could be valuable in synthetic organic chemistry, providing insights into their potential applications in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Environmental and Biological Impacts
Bioactive Compounds and Biological Activity of Croton Species
The diverse biological activities of Croton species, attributed to their secondary metabolites, suggest that this compound could have applications in developing natural product-based therapeutics. The review highlights the potential of Croton compounds in treating various diseases due to their antioxidant, antimicrobial, and anti-inflammatory properties (Bezerra et al., 2020).
Microbial Degradation of Polyfluoroalkyl Chemicals
While not directly related to this compound, research on the environmental fate of polyfluoroalkyl chemicals, including their microbial degradation, offers a perspective on the environmental aspects of fluorinated compounds. This could inform research into the biodegradability and environmental impact of this compound and similar chemicals (Liu & Avendaño, 2013).
Safety and Hazards
The safety information for Methyl 3-(trifluoromethylsulfonyloxy)crotonate includes several hazard statements: H302, H315, H320, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, eyes, or if it is inhaled. The precautionary statements include P264, P270, P301+P312, P330 , which provide guidance on what precautions to take when handling the compound.
Eigenschaften
IUPAC Name |
methyl (Z)-3-(trifluoromethylsulfonyloxy)but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O5S/c1-4(3-5(10)13-2)14-15(11,12)6(7,8)9/h3H,1-2H3/b4-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNDRPHGOLGQLG-ARJAWSKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420705 |
Source


|
| Record name | Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133559-43-0 |
Source


|
| Record name | Methyl 3-(trifluoromethylsulfonyloxy)crotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

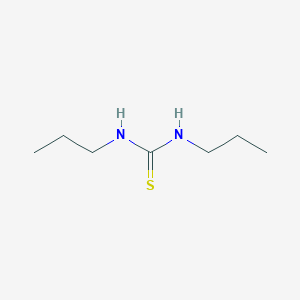
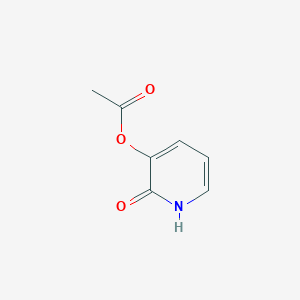

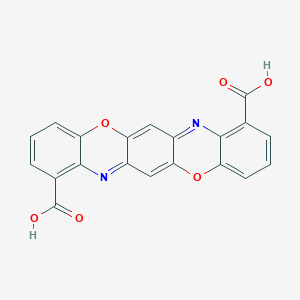
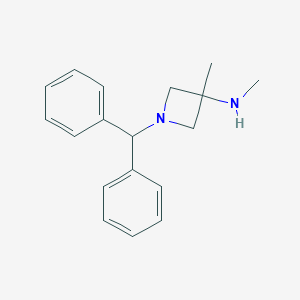

![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)
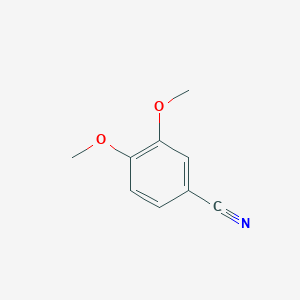
![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)
